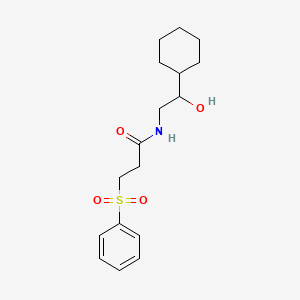

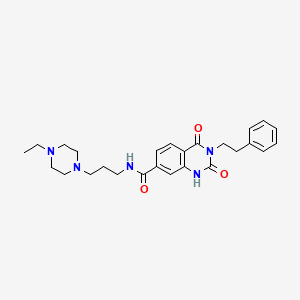

N-(2-环己基-2-羟乙基)-3-(苯磺酰基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asymmetric Cyclopropanations and Enantioselective Synthesis

The research presented in the first paper explores the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for the synthesis of functionalized cyclopropanes. This method is noted for its high diastereoselective and enantioselective capabilities. The study delves into the factors influencing enantioselectivity, finding that the use of cyclic N-(arylsulfonyl)amino acids as ligands and the presence of specific electron-withdrawing and electron-donating groups enhance the enantioselectivity. This research contributes significantly to the practical enantioselective synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry .

Nucleophilic Side Chains of Proteins and Spectrophotometric Probes

The second paper discusses the conversion of N-Ethyl-5-phenylisoxazolium-3′-sulfonate to keto ketenimine and its subsequent reactions. The study provides insights into the rate laws governing the spontaneous hydration of the compound to form N-ethyl-3-oxo-3-(3-sulfonatophenyl)propanamide. The paper also highlights the potential of using this compound as a spectrophotometric probe for nucleophilic side chains in proteins, such as imidazole, lysine, cysteine, and tyrosine residues, under specific conditions .

Synthesis of Furanones from Dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides

The third paper presents a method for synthesizing 5-alkyl-2(5H)-furanones using dianions derived from N-phenyl-3-(phenylsulfonyl)propanamide. The dianions react with aldehydes and ketones to yield stable γ-hydroxy amides, which can be efficiently converted to furanones. The study also demonstrates the preparation of optically active furanones, showcasing the utility of these dianions in organic synthesis .

Stereochemical and Electronic Interaction Studies

In the fourth paper, the focus is on the stereochemical and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides. The research includes NMR spectroscopy and X-ray diffraction analysis, revealing the existence of diastereomers and their conformations. The study provides valuable information on the stability and solvation effects of these compounds, which is important for understanding their behavior in different environments .

N-hydroxysulfosuccinimide Active Esters in Protein Cross-linking

The fifth paper introduces N-hydroxysulfosuccinimide as a hydrophilic ligand for active esters, which are used in protein cross-linking reagents. The study demonstrates the efficiency of these reagents in cross-linking proteins at physiological pH and their impermeability to cell membranes. This research has implications for the study of protein interactions and the structure-function relationship in biological systems .

Potentiometric Determination of Dissociation Constants

The sixth paper investigates the apparent dissociation constants of 3-(cyclohexylamino)-1-propanesulfonic acid and its hydroxy derivative in various hydroorganic media. The study uses potentiometric pH titration to determine the pKa values and discusses the results in terms of solvent properties and solvation shell microheterogeneity. This research is relevant for understanding the behavior of zwitterionic buffers in different solvent systems .

Stereoselective Synthesis of Functionalized Cyclopropanes

Finally, the seventh paper describes a stereoselective synthesis of functionalized cyclopropanes through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide. The study highlights the formation of a new dianion that reacts with electrophiles to yield cyclopropanes with high stereoselectivity. This method adds to the toolkit of synthetic chemists for constructing cyclopropane-containing molecules .

科学研究应用

阿尔茨海默病治疗

N-(2-环己基-2-羟乙基)-3-(苯磺酰基)丙酰胺,研究名称为 3APS,被评估为阿尔茨海默病 (AD) 的疾病修正治疗的潜力。它与淀粉样蛋白 β 结合,淀粉样蛋白 β 是一种聚集形成斑块的蛋白质,在脑中形成斑块,这是 AD 的特征。一项 II 期研究评估了它对轻度至中度 AD 患者脑脊液淀粉样蛋白 β 水平的安全、耐受性和影响。研究得出结论,长期给予 3APS 对这些患者是安全、耐受的,并且可以降低 CSF 淀粉样蛋白 β 42 水平,为 AD 治疗提供了有希望的途径 (Aisen 等,2006)。

环境暴露生物标志物

对 1,2-环己烷二羧酸二异壬酯 (DINCH) 的研究,DINCH 是一种用于替代邻苯二甲酸盐的增塑剂,检测到其氧化代谢物存在于美国成年人的尿液中,表明可能存在接触。这些代谢物可以作为环境暴露评估的生物标志物,展示了在公共卫生研究中监测新出现的化学暴露的重要性 (Silva 等,2013)。

抗糖尿病药物代谢

抗糖尿病磺脲类药物的代谢,包括研究它们的生物半衰期和代谢物,突出了 N-(2-环己基-2-羟乙基)-3-(苯磺酰基)丙酰胺衍生物在医学治疗中的作用。了解这些机制对于优化抗糖尿病药物的治疗效果和安全性至关重要 (Smith 等,1965)。

乳腺癌和免疫调节

N-(4-羟基苯基)视黄酰胺 (4-HPR) 是一种合成视黄酸,已探索其在乳腺癌化学预防和治疗中的潜力。它可以通过增强免疫反应,特别是通过增加自然杀伤 (NK) 细胞活性,发挥抗肿瘤作用。这种方法强调了探索癌症治疗中的免疫调节 (Villa 等,1993)。

邻苯二甲酸酯暴露评估

正如尿液代谢物水平所揭示的那样,美国人口普遍接触邻苯二甲酸酯,强调了研究长期接触这些化合物对健康影响的必要性。监测此类暴露有助于评估与邻苯二甲酸酯相关的潜在风险,邻苯二甲酸酯通常用于各种消费品中 (Silva 等,2003)。

属性

IUPAC Name |

3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c19-16(14-7-3-1-4-8-14)13-18-17(20)11-12-23(21,22)15-9-5-2-6-10-15/h2,5-6,9-10,14,16,19H,1,3-4,7-8,11-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJCBIPJLDEKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

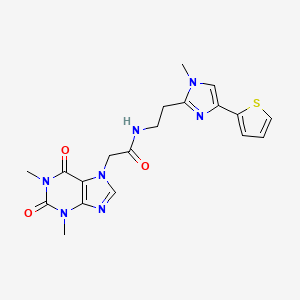

![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)

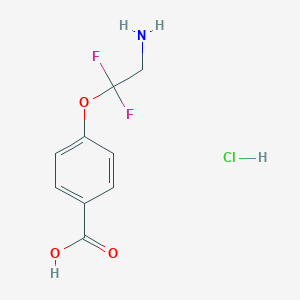

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

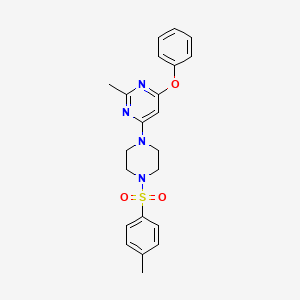

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

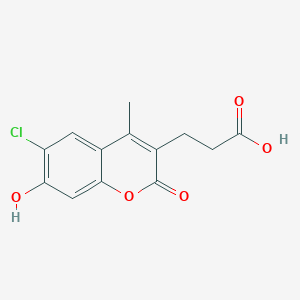

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)